molecular formula C6H4ClF B165101 1-Chloro-3-fluorobenzene CAS No. 625-98-9

1-Chloro-3-fluorobenzene

Cat. No. B165101
M. Wt: 130.55 g/mol
InChI Key: VZHJIJZEOCBKRA-UHFFFAOYSA-N
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Patent
US06310099B1

Procedure details

A solution of 261.1 g (2.0 mol) of 1-chloro-3-fluorobenzene in 2000 ml of dry tetrahydrofuran under nitrogen is cooled to −78°. To the solution is added 960 ml (2.4 mol) of 2.5 M n-butyllithium in hexanes over a period of 40 minutes. After stirring for 2.5 hours, a slurry of 155 ml of bromine cooled to −78° is added over 30 minutes and the mixture is stirred for 40 minutes before warming to −10°. The reaction is quenched with an aqueous solution of 151.3 g (1.2 mol) of sodium sulfite and 16.0 g (0.4 mol) of sodium hydroxide in 500 ml of water. The organic layer is separated, the solvents are removed at ambient pressure, and the product is distilled at 92-96° (20 mm Hg) to obtain 2-bromo-3-fluoro-chlorobenzene as a colorless oil.
Quantity
261.1 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
960 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
155 mL
Type
reactant
Reaction Step Three
Quantity
151.3 g
Type
reactant
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[CH:3]=1.C([Li])CCC.[Br:14]Br.S([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+]>O1CCCC1.O>[Br:14][C:3]1[C:4]([F:8])=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
261.1 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)F
Name
Quantity
2000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
960 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
155 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
151.3 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture is stirred for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
before warming to −10°
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CUSTOM
Type
CUSTOM
Details
the solvents are removed at ambient pressure
DISTILLATION
Type
DISTILLATION
Details
the product is distilled at 92-96° (20 mm Hg)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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